molecular formula C28H29N5O2 B150834 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone CAS No. 902499-78-9

2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone

Cat. No.: B150834
CAS No.: 902499-78-9
M. Wt: 467.6 g/mol
InChI Key: ZOVSUAVLAHSZHG-UHFFFAOYSA-N
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Description

2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the phthalazine and pyridine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, binding to alpha1-adrenergic receptors can influence smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a versatile scaffold for drug development.

Properties

CAS No.

902499-78-9

Molecular Formula

C28H29N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

2-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one

InChI

InChI=1S/C28H29N5O2/c1-20-6-5-9-26(21(20)2)31-14-16-32(17-15-31)27(34)19-33-28(35)24-8-4-3-7-23(24)25(30-33)18-22-10-12-29-13-11-22/h3-13H,14-19H2,1-2H3

InChI Key

ZOVSUAVLAHSZHG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C

Origin of Product

United States

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